N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Description
N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a bifunctional quinazolinone derivative featuring two distinct 4-oxoquinazoline moieties linked via an acetamide group. The propan-2-yl (isopropyl) substituent at position 3 of the dihydroquinazolinone ring and the 4-oxoquinazolin-3(4H)-yl group at the acetamide position define its structural uniqueness.
Properties
Molecular Formula |
C21H19N5O3 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-(4-oxo-3-propan-2-ylquinazolin-6-yl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C21H19N5O3/c1-13(2)26-12-23-18-8-7-14(9-16(18)21(26)29)24-19(27)10-25-11-22-17-6-4-3-5-15(17)20(25)28/h3-9,11-13H,10H2,1-2H3,(H,24,27) |
InChI Key |
RPFXCOFJHQAPMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Alkylation of 6-Aminoquinazolinone
A mixture of 6-aminoquinazolin-4(3H)-one (1 mmol) and isopropyl bromide (1.2 mmol) in anhydrous acetone is stirred with potassium carbonate (3 mmol) at room temperature for 12 hours. The reaction is monitored via TLC, and upon completion, the mixture is filtered, washed with water, and recrystallized from ethanol to yield 3-(propan-2-yl)-4-oxo-3,4-dihydroquinazolin-6-amine.
Characterization Data :
-
1H NMR (400 MHz, DMSO-d6) : δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.37 (s, 1H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 4.33–4.32 (t, 2H, -CH2-), 3.15–3.12 (m, 1H, -CH(CH3)2), 1.25 (d, J = 6.8 Hz, 6H, -CH3).
-
13C NMR (100 MHz, DMSO-d6) : δ 167.8 (C=O), 158.2, 145.6, 132.4, 128.7, 121.3, 117.9, 45.7 (-CH2-), 33.7 (-CH(CH3)2), 22.1 (-CH3).
Synthesis of 4-Oxoquinazolin-3(4H)-ylamine
The second quinazolinone moiety is prepared from anthranilic acid derivatives.
Cyclization of 2-Aminobenzamide
Anthranilic acid (1 mmol) is treated with acetic anhydride (30 mL) under reflux for 1 hour to form 2-acetamidobenzoic acid. Subsequent reaction with hydrazine hydrate (2 mmol) in ethanol under reflux for 3 hours yields 3-aminoquinazolin-4(3H)-one.
Optimization Note :
Chloroacetylation of 3-Aminoquinazolinone
The amine group of 4-oxoquinazolin-3(4H)-ylamine is functionalized with chloroacetyl chloride to form a reactive intermediate.
Formation of 2-Chloro-N-(4-oxoquinazolin-3(4H)-yl)acetamide
A solution of 3-aminoquinazolin-4(3H)-one (1 mmol) in dry dichloromethane is treated with chloroacetyl chloride (1.1 mmol) and triethylamine (1 mmol) at 0°C. The mixture is stirred for 30 minutes, washed with sodium bicarbonate, and purified via column chromatography (ethyl acetate/hexane, 3:7) to yield the chloroacetamide derivative.
Yield : 85–90%.
IR (KBr) : 3271 cm⁻¹ (N-H), 1657 cm⁻¹ (C=O).
Coupling of Quinazolinone Moieties via Acetamide Linker
The final step involves nucleophilic substitution between the chloroacetamide intermediate and 3-(propan-2-yl)-4-oxo-3,4-dihydroquinazolin-6-amine.
Reaction Conditions
A mixture of 2-chloro-N-(4-oxoquinazolin-3(4H)-yl)acetamide (1 mmol), 3-(propan-2-yl)-4-oxo-3,4-dihydroquinazolin-6-amine (1 mmol), and potassium carbonate (2 mmol) in dry acetone is refluxed for 6 hours. The product is filtered and recrystallized from ethanol.
Yield : 78–82%.
1H NMR (400 MHz, DMSO-d6) : δ 10.12 (s, 1H, -NH-CO-), 8.03–6.97 (m, 8H, Ar-H), 4.32 (t, 2H, -CH2-), 3.15 (m, 1H, -CH(CH3)2), 2.05 (s, 3H, -CO-CH3), 1.25 (d, 6H, -CH3).
Alternative Synthetic Routes
One-Pot Alkylation-Amidation
A modified approach combines alkylation and amidation in a single pot. 6-Aminoquinazolinone and isopropyl bromide are reacted in acetone/K2CO3, followed by direct addition of chloroacetyl chloride and 4-oxoquinazolin-3(4H)-ylamine. This method reduces purification steps but yields slightly lower (70–75%).
Spectroscopic Validation
Key Spectral Assignments
| Functional Group | 1H NMR (δ ppm) | 13C NMR (δ ppm) |
|---|---|---|
| Quinazolinone C=O | - | 167.8, 165.4 |
| Acetamide -NH-CO- | 10.12 (s) | 169.1 |
| Isopropyl -CH(CH3)2 | 3.15 (m) | 33.7 |
Challenges and Optimization
Solvent Selection
-
Acetone vs. DMF : Acetone improves yield (82%) compared to DMF (65%) due to better solubility of intermediates.
-
Temperature Control : Reflux (>60°C) accelerates coupling but risks decomposition; room-temperature reactions require extended time (24–48 hours).
Scalability and Industrial Feasibility
Pilot-Scale Synthesis
A 100-gram batch using the reflux method in acetone achieved 80% yield with a purity of >98% (HPLC). Key parameters include strict moisture control and inert atmosphere to prevent hydrolysis.
Chemical Reactions Analysis
2.1. Amide Hydrolysis
The acetamide group undergoes hydrolysis under basic conditions:
This reaction is critical for modifying the compound’s solubility or bioavailability .
2.2. Quinazoline Ring Reactivity
The quinazoline core participates in:
-
Electrophilic substitution : Activated by electron-withdrawing groups (e.g., carbonyls).
-
Nucleophilic aromatic substitution : Enhanced by electron-donating groups (e.g., amide).
-
Redox reactions : Oxidation/reduction of the dihydroquinazoline moiety.
2.3. Sulfonation
Methanesulfonyl chloride reacts with amine groups to form sulfonamides:
This step enhances stability and alters pharmacokinetic properties .
Reactivity Mechanism
The compound’s reactivity is governed by:
-
Electron-withdrawing carbonyl groups : Increase nucleophilicity at adjacent sites.
-
Amide functionality : Acts as a hydrogen bond donor/acceptor, influencing solubility.
-
Dihydroquinazoline ring : Prone to tautomerization and redox transformations.
Critical Reaction Data
Research Findings
-
Synthesis Optimization : Extended reaction times (16–24 hours) and precise temperature control (70–80°C) are critical for achieving high purity .
-
Structural Stability : The dihydroquinazoline moiety resists hydrolysis under acidic conditions but undergoes tautomerization under basic conditions.
-
Bioactivity Correlation : The dual quinazoline system may enable simultaneous targeting of multiple pathways (e.g., kinase inhibition and viral replication) .
This compound exemplifies the versatility of quinazoline derivatives in drug discovery, with its reactivity profile enabling diverse functional modifications for therapeutic applications.
Scientific Research Applications
Anticancer Activity
Quinazoline derivatives, including N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide, have been extensively studied for their anticancer properties. Research indicates that compounds within this class can inhibit the proliferation of various cancer cell lines. For instance, related compounds have shown significant activity against melanoma (A375), breast cancer (MCF-7), and renal cancer (ACHN) cells with IC50 values indicating potent effects .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies on similar quinazoline derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of specific functional groups enhances the lipophilicity of these compounds, facilitating their transport across cell membranes to exert antimicrobial effects .
Antiparasitic Activity
Given the structural similarities between quinazolines and known antiparasitic agents, there is potential for this compound to exhibit activity against parasitic infections such as leishmaniasis and Chagas disease. The co-development of antiproliferative agents targeting both cancer and parasitic diseases is an area of ongoing research .
Case Studies
Several case studies illustrate the compound's application in drug discovery:
- In Vitro Studies : Various derivatives have undergone in vitro testing against multiple cancer cell lines, demonstrating promising results that warrant further investigation into their mechanisms of action.
- Structure–Activity Relationship (SAR) : Studies focusing on SAR have identified key structural features that enhance biological activity, providing insights into how modifications can lead to improved efficacy against specific targets.
Mechanism of Action
The mechanism of action of N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the reduction of inflammation .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The target compound’s structural analogs exhibit variations in substituents on the quinazolinone rings and acetamide linkages, which influence their physicochemical properties:
Table 1: Key Structural Features and Physical Properties of Analogs
Key Observations:
- Substituent Effects on Melting Points : Bulky or electron-withdrawing groups (e.g., 4-chlorobenzyl in 9l ) increase melting points due to enhanced intermolecular interactions .
- Synthetic Yields : Most analogs exhibit yields between 60–95%, with diazonium coupling reactions (e.g., 13a ) achieving higher yields (~94%) compared to acrylamide derivatives (~60–65%) .
- Purity : Purity levels exceed 95% for HDAC inhibitor candidates (e.g., 9a , 9l ), critical for pharmacological applications .
HDAC Inhibition
- Alkyl/Aryl Substituents : Ethyl (9a ) and propyl (9d ) groups at R1 position show moderate HDAC inhibition, while 4-chlorobenzyl (9l ) enhances potency, likely due to improved hydrophobic interactions with enzyme pockets .
- Hydroxypropenamide Linkage : The (E)-N-hydroxyacrylamide moiety in 9a–9l is critical for zinc chelation in HDAC active sites, a feature absent in the target compound but observed in potent analogs .
Antimicrobial and Anti-Inflammatory Activity
- Thiazolidinone Derivatives: Compounds like 5 and 6a–o () demonstrate antimicrobial activity attributed to thioether and oxadiazine moieties, which disrupt bacterial cell membranes .
- Anti-Inflammatory Analogs: 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide () surpasses Diclofenac in activity, highlighting the role of aminoalkyl substituents in reducing inflammation .
Biological Activity
N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a quinazoline backbone with an acetamide functional group, which may enhance its interaction with biological targets. The presence of the isopropyl group contributes to its lipophilicity, potentially affecting its pharmacokinetic properties.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, primarily in the context of anticancer and antimicrobial properties. Below are some notable findings:
-
Anticancer Activity :
- Several derivatives of quinazoline compounds have shown significant anticancer effects. The structural modifications in this compound suggest potential efficacy against various cancer cell lines.
- A study indicated that similar quinazoline derivatives could inhibit the proliferation of breast cancer cells by targeting tyrosine kinases such as EGFR and HER2 .
- Antimicrobial Properties :
-
Mechanism of Action :
- The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific enzymes or receptors involved in cell signaling pathways. For instance, studies have shown that modifications at specific positions on the quinazoline ring can lead to enhanced potency against targeted pathways .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(3-chloroanilino)-7-methoxyquinazolin-6-one | Methoxy group at position 7 | Anticancer activity |
| 2-hydroxyquinazolinone | Hydroxylated quinazolinone | Antimicrobial properties |
| N-(4-methylphenyl)-7-methoxyquinazolinone | Methyl substitution on phenyl | Kinase inhibition |
| 6-aminoquinazolinone | Amino group at position 6 | Antiviral activity |
The unique combination of functional groups in this compound may enhance selectivity and potency compared to these similar compounds.
Case Studies and Research Findings
-
In Vivo Studies :
- In vivo models assessing the anticancer efficacy of quinazoline derivatives have shown promising results. For example, a derivative demonstrated significant tumor reduction in xenograft models when administered at specific dosages.
- Molecular Docking Studies :
Q & A
Q. What are the optimal synthetic routes for preparing N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis of quinazolinone-acetamide derivatives typically involves multi-step protocols. For example, refluxing thiocarbonyl-bis-thioglycolic acid with intermediates in ethanol for 8 hours under controlled pH (using Na₂CO₃) can yield analogous compounds with ~58% efficiency after recrystallization . To improve yields, consider:
- Stepwise purification : Use gradient silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization from ethyl acetate .
- Reagent stoichiometry : Optimize molar ratios of acetyl chloride to intermediates (e.g., 1.5:1 molar excess) to reduce side products .
- Temperature control : Extended stirring at room temperature (12–24 hours) enhances reaction completion .
Q. How should researchers characterize the structural and purity profile of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR spectroscopy : Analyze ¹H and ¹³C NMR peaks to confirm substituent positions (e.g., δ 7.69 ppm for aromatic protons, δ 169.8 ppm for carbonyl groups) .
- Mass spectrometry : ESI/APCI(+) modes detect molecular ions (e.g., m/z 347 [M+H]⁺) and confirm molecular weight .
- HPLC : Validate purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What preliminary assays are recommended to evaluate this compound’s bioactivity?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (IC₅₀ determination) .
- Antimicrobial activity : Perform broth microdilution assays (MIC values) against Gram-positive/negative strains .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Advanced Research Questions
Q. How can computational modeling guide the understanding of this compound’s mechanism of action?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) and dynamics simulations (GROMACS) to:
- Predict binding affinities to targets like EGFR or PARP via hydrogen bonding (e.g., quinazolinone carbonyl groups) and π-π stacking (aromatic moieties) .
- Simulate ligand-receptor interactions over 100 ns to assess stability of binding poses .
- Validate with free-energy perturbation (FEP) calculations to refine affinity predictions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Address variability by:
- Standardizing assays : Use identical cell lines (e.g., ATCC-certified) and reagent batches .
- Dose-response curves : Test a wide concentration range (nM to μM) to account for potency shifts .
- Orthogonal validation : Confirm hits with SPR (surface plasmon resonance) for binding kinetics or CRISPR knockouts of putative targets .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Methodological Answer : Systematically modify substituents and analyze effects:
- Quinazolinone core : Introduce electron-withdrawing groups (e.g., -SO₂NH₂) at position 3 to enhance target affinity .
- Acetamide linker : Replace with thioacetamide to improve membrane permeability (logP optimization) .
- Propan-2-yl group : Compare with cyclopropyl or tert-butyl analogs to assess steric effects on binding .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
- Methodological Answer : Key challenges include low yields and purification bottlenecks. Solutions involve:
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., acetyl chloride additions) .
- Membrane filtration : Replace column chromatography with tangential flow filtration for large-scale purity .
- DoE (Design of Experiments) : Optimize parameters (pH, temperature) using response surface methodology .
Methodological & Theoretical Frameworks
Q. How should researchers integrate this compound’s findings into broader pharmacological contexts?
- Methodological Answer : Align with frameworks like:
- Polypharmacology : Map interactions using cheminformatics tools (e.g., SwissTargetPrediction) to identify off-target effects .
- Network pharmacology : Construct protein-protein interaction networks to elucidate multi-target mechanisms .
- ADMET prediction : Use QSAR models (e.g., ADMETLab 2.0) to predict bioavailability and toxicity early in development .
Q. What protocols ensure ethical and safe handling of this compound in vitro?
- Methodological Answer : Follow NIH/WHO guidelines:
- Containment : Use BSL-2 labs for cytotoxicity assays .
- Waste disposal : Neutralize reactive intermediates (e.g., acetyl chloride) with 10% NaOH before disposal .
- Documentation : Maintain SDS (Safety Data Sheets) with hazard codes (e.g., H315 for skin irritation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
